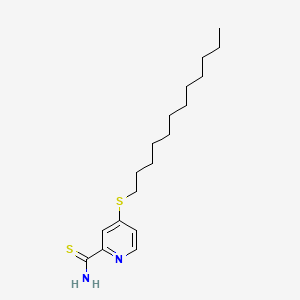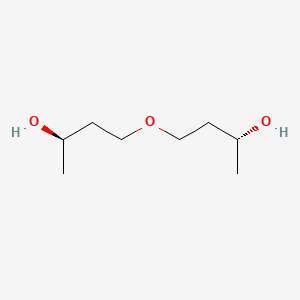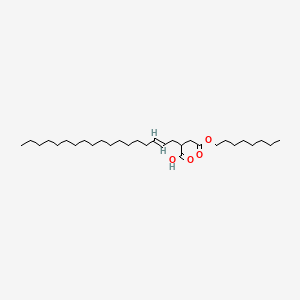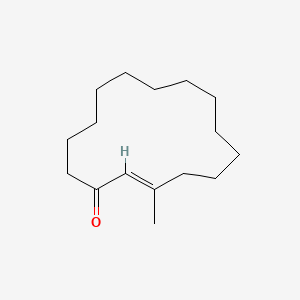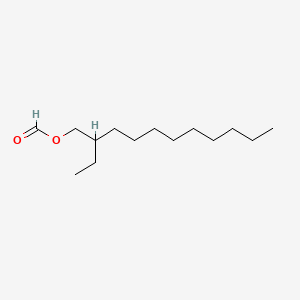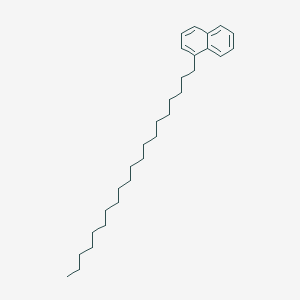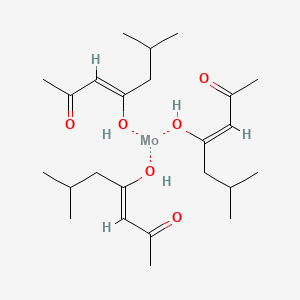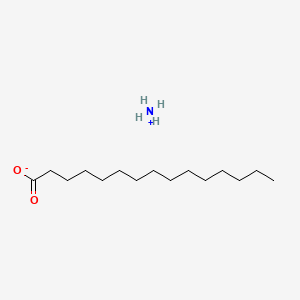
Ammonium pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium pentadecanoate is a chemical compound with the molecular formula C15H33NO2 It is the ammonium salt of pentadecanoic acid, a saturated fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with ammonium hydroxide. The reaction typically involves dissolving pentadecanoic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide dropwise until the pH reaches a neutral level. The reaction mixture is then stirred and heated to facilitate the formation of this compound, which can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct reaction of pentadecanoic acid with ammonia gas under controlled temperature and pressure conditions. This process allows for continuous production and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ammonium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange resins or solutions of other cations can facilitate substitution reactions.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces salts with different cations.
Aplicaciones Científicas De Investigación
Ammonium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its role in lipid metabolism and cardiovascular health.
Industry: this compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium pentadecanoate involves its interaction with cellular membranes and metabolic pathways. As a fatty acid derivative, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may influence signaling pathways related to lipid metabolism and energy homeostasis. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymes involved in fatty acid oxidation and synthesis.
Comparación Con Compuestos Similares
Ammonium laurate: Another ammonium salt of a fatty acid, used in similar applications.
Ammonium stearate: A widely used surfactant and emulsifier.
Ammonium palmitate: Similar in structure and function, used in industrial and research applications.
Uniqueness: Ammonium pentadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties. Its intermediate chain length allows for a balance between hydrophobic and hydrophilic interactions, making it versatile in various applications. Additionally, its metabolic effects and potential health benefits are areas of active research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
93917-76-1 |
|---|---|
Fórmula molecular |
C15H33NO2 |
Peso molecular |
259.43 g/mol |
Nombre IUPAC |
azanium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);1H3 |
Clave InChI |
FRYMZTAOBLUQBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


